molecular formula C21H15BrFN3O2S B14131028 N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide CAS No. 1172870-56-2

N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B14131028
CAS No.: 1172870-56-2
M. Wt: 472.3 g/mol
InChI Key: OFGKSFFFMMOXHE-UHFFFAOYSA-N
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Description

N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole core, followed by bromination to introduce the bromine atom at the 6-position. The next step could involve the formation of the acetamide linkage through a reaction with 2-(4-fluorophenoxy)acetic acid. Finally, the pyridin-2-ylmethyl group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the benzo[d]thiazole ring can be substituted with other nucleophiles.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

    Hydrolysis conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while substitution reactions could introduce various functional groups at the bromine position.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent for targeting specific biological pathways.

    Industry: As a precursor for the production of advanced materials or specialty chemicals.

Mechanism of Action

The mechanism of action of N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound could modulate the activity of these targets by binding to active sites or allosteric sites, thereby influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide
  • N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide
  • N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)-N-(pyridin-3-ylmethyl)acetamide

Uniqueness

The uniqueness of N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

CAS No.

1172870-56-2

Molecular Formula

C21H15BrFN3O2S

Molecular Weight

472.3 g/mol

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C21H15BrFN3O2S/c22-14-4-9-18-19(11-14)29-21(25-18)26(12-16-3-1-2-10-24-16)20(27)13-28-17-7-5-15(23)6-8-17/h1-11H,12-13H2

InChI Key

OFGKSFFFMMOXHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)Br)C(=O)COC4=CC=C(C=C4)F

Origin of Product

United States

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